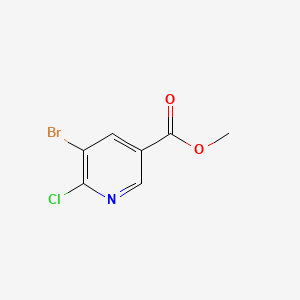

Methyl 5-bromo-6-chloronicotinate

Description

Methyl 5-bromo-6-chloronicotinate as a Versatile Synthetic Building Block

Role in Complex Molecule Construction

The ability to perform sequential cross-coupling reactions makes this compound an excellent substrate for building complex, multi-substituted aromatic systems. For example, a Suzuki-Miyaura coupling can be performed selectively at the C-Br bond to introduce a new aryl or alkyl group at the 5-position of the pyridine (B92270) ring. beilstein-journals.org The resulting 5-substituted-6-chloronicotinate can then undergo a second, different coupling reaction (e.g., another Suzuki, Buchwald-Hartwig amination, or cyanation) at the C-Cl bond. This stepwise approach provides precise control over the final structure, which is crucial in the synthesis of complex target molecules. This methodology is fundamental in creating substituted pyridine cores that are prevalent in many areas of chemical research.

Precursor to Biologically Active Compounds

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Halogenated pyridines, like this compound, are key precursors in the synthesis of many of these biologically active compounds. chemimpex.comchemicalbook.com

The structural motifs accessible from this building block are found in various classes of therapeutic agents, particularly kinase inhibitors. nih.govnih.govacs.org Kinases, such as PIM-1 and cyclin-dependent kinases (CDKs), are crucial targets in oncology, and many inhibitors feature a substituted pyridine or pyrazole-fused pyridine core. nih.govnih.gov For instance, the synthesis of pyrazolo[3,4-b]pyridine CDK inhibitors often involves the use of halogenated pyridine precursors. nih.gov Similarly, novel PIM-1 kinase inhibitors with potent anti-cancer activity have been developed from highly substituted pyridine derivatives. nih.govacs.org The presence of a bromo-substituent, in particular, has been noted to sometimes induce higher potency in bioactive compounds.

In the agrochemical sector, this compound serves as an important intermediate in the development of new herbicides and fungicides, contributing to crop protection and improved agricultural yields. chemimpex.comuark.edu The unique electronic properties conferred by the halogen substituents can enhance the biological efficacy of the final products. chemimpex.com

Classical Synthetic Approaches

The synthesis of this compound is typically achieved through multi-step sequences starting from simpler nicotinic acid precursors. These classical routes involve the strategic introduction of halogen atoms and the final esterification of the carboxylic acid group.

Bromination of Substituted Nicotinic Acid Precursors

A primary strategy for synthesizing the target molecule involves the sequential halogenation of a nicotinic acid scaffold. The order of these halogenation and functional group transformations is critical for achieving high yields and purity.

One of the most effective routes commences with 6-hydroxynicotinic acid. This pathway involves a three-step process: bromination, chlorination, and finally, esterification.

The initial step is the electrophilic bromination of 6-hydroxynicotinic acid. In a typical procedure, 6-hydroxynicotinic acid is suspended in water and cooled in an ice bath, after which bromine is added slowly. The reaction mixture is then stirred at room temperature for an extended period, often 24 hours. This process yields 5-bromo-6-hydroxynicotinic acid as a solid product in high yield, typically around 97%. chemicalbook.comchemicalbook.comechemi.com

The second step involves the conversion of the hydroxyl group to a chlorine atom. The intermediate, 5-bromo-6-hydroxynicotinic acid, is heated to reflux for several hours with a chlorinating agent such as phosphorous oxychloride, often in the presence of an additive like tetramethylammonium chloride. chemicalbook.com This reaction efficiently replaces the hydroxyl group, affording 5-bromo-6-chloronicotinic acid, again in excellent yield (97%). chemicalbook.com

The final step is the esterification of the carboxylic acid group to form the methyl ester. This can be achieved by reacting 5-bromo-6-chloronicotinic acid with an alkylating agent. For instance, treatment with iodomethane in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF) provides the desired product, this compound.

| Step | Starting Material | Reagents | Product | Reported Yield |

|---|---|---|---|---|

| 1. Bromination | 6-hydroxynicotinic acid | Bromine, Water | 5-bromo-6-hydroxynicotinic acid | 97% chemicalbook.com |

| 2. Chlorination | 5-bromo-6-hydroxynicotinic acid | Phosphorous oxychloride, Tetramethylammonium chloride | 5-bromo-6-chloronicotinic acid | 97% chemicalbook.com |

| 3. Esterification | 5-bromo-6-chloronicotinic acid | Iodomethane, Potassium carbonate, DMF | This compound | Not specified |

An alternative approach begins with the more fundamental precursor, nicotinic acid. To facilitate bromination at the 5-position, the pyridine ring must be sufficiently deactivated. This is accomplished by first converting the carboxylic acid to a more electron-withdrawing group.

In this method, nicotinic acid is treated with thionyl chloride. This reaction serves a dual purpose: it converts the carboxylic acid into the highly reactive nicotinoyl chloride and also forms the hydrochloride salt of the pyridine nitrogen, which strongly deactivates the ring towards electrophilic substitution. The direct bromination of this in situ-generated nicotinoyl chloride hydrochloride with elemental bromine proceeds to yield 5-bromonicotinic acid after hydrolysis of the acid chloride. This intermediate then requires subsequent chlorination at the 6-position and esterification to arrive at the final product.

Esterification Methods for Dihalonicotinic Acids

The final step in the synthesis is the conversion of the 5-bromo-6-chloronicotinic acid intermediate to its methyl ester. Several standard esterification procedures can be employed, each with distinct advantages and disadvantages regarding reaction conditions, yield, and potential side reactions.

HCl/methanol (B129727) or H₂SO₄/methanol (Fischer Esterification): This is the most traditional method, involving heating the carboxylic acid in an excess of methanol with a strong acid catalyst like sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride (HCl). cerritos.edumasterorganicchemistry.comathabascau.calibretexts.org The reaction is an equilibrium process, and to achieve high yields, it is necessary to either use a large excess of the alcohol or remove the water that is formed during the reaction. cerritos.edulibretexts.orgchemistrysteps.com

BF₃/methanol: Boron trifluoride-methanol complex is an effective Lewis acid catalyst for esterification. heyigasglobal.com It readily promotes the reaction between carboxylic acids and methanol, often under mild conditions. This reagent is particularly useful for preparing methyl esters and is known for clean reactions with volatile by-products, simplifying purification. However, like other acidic methods, it can cause isomerization in sensitive substrates. wiley.com

Dicyclohexylcarbodiimide/methanol (Steglich Esterification): This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid. The reaction is typically catalyzed by 4-dimethylaminopyridine (DMAP). researchgate.netorganic-chemistry.orgwikipedia.org This procedure is performed under mild, neutral conditions, making it suitable for substrates that are sensitive to strong acids. wikipedia.org The DCC formally removes water from the reaction, forming the insoluble dicyclohexylurea (DCU) byproduct, which drives the reaction to completion. wikipedia.org

Diazomethane (B1218177): Diazomethane (CH₂N₂) is a highly reactive reagent that converts carboxylic acids to their methyl esters rapidly and quantitatively at room temperature. libretexts.orgspcmc.ac.in The reaction involves protonation of diazomethane by the acid, followed by an Sₙ2 attack by the carboxylate anion. spcmc.ac.in The only byproduct is nitrogen gas.

The choice of esterification method is often a trade-off between reaction efficiency, conditions, and practicality.

Fischer esterification is cost-effective but its reversible nature can limit yields unless specific strategies are used to shift the equilibrium. chemistrysteps.com The strongly acidic and often high-temperature conditions may not be suitable for sensitive molecules.

The BF₃/methanol reagent offers fast and often quantitative esterification with easy workup. However, side reactions can include the formation of methoxy artifacts from reactions with unsaturated fatty acids when high concentrations are used. researchgate.net

Steglich esterification using DCC/DMAP provides high yields under very mild conditions. organic-chemistry.orgwikipedia.org Its main drawback is the formation of the dicyclohexylurea (DCU) byproduct, which, although mostly insoluble in common solvents, can sometimes complicate product purification. A key side reaction that is suppressed by DMAP is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which would otherwise halt the reaction. wikipedia.org

Diazomethane provides nearly quantitative yields under the mildest conditions, making it ideal for sensitive substrates or small-scale preparations. spcmc.ac.in However, diazomethane itself is highly toxic, explosive, and carcinogenic, which severely limits its use on an industrial scale and necessitates specialized handling procedures. A safer alternative, trimethylsilyldiazomethane (TMS-diazomethane), is often used in its place. tcichemicals.com

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Methanol, H₂SO₄ or HCl | Heat/Reflux | Inexpensive reagents | Reversible reaction, harsh acidic conditions chemistrysteps.com |

| BF₃ Catalysis | Methanol, BF₃ | Heat | Fast, high yield, clean | Potential for side reactions with certain substrates researchgate.net |

| Steglich Esterification | Methanol, DCC, DMAP | Room Temperature | Mild conditions, high yield organic-chemistry.orgwikipedia.org | DCU byproduct removal, cost of reagents wikipedia.org |

| Diazomethane | Diazomethane (CH₂N₂) | Room Temperature | Quantitative yield, very mild spcmc.ac.in | Highly toxic, explosive, and carcinogenic |

An exploration of advanced synthetic routes in the chemistry of pyridine derivatives reveals a variety of catalytic strategies for the functionalization of halogenated nicotinates. This article focuses on the synthetic methodologies pertinent to this compound, a halogenated pyridine derivative. The discussion will center on advanced and catalytic strategies that are instrumental in the synthesis of related and structurally analogous compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-6-chloropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINGWVOUOFMOJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377397 | |

| Record name | Methyl 5-bromo-6-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78686-77-8 | |

| Record name | Methyl 5-bromo-6-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromo-6-chloronicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reaction Mechanisms of Methyl 5 Bromo 6 Chloronicotinate

Nucleophilic Substitution Reactions

The pyridine (B92270) ring in methyl 5-bromo-6-chloronicotinate is electron-deficient, making it susceptible to nucleophilic attack. The presence of both a bromine and a chlorine atom at positions 5 and 6, respectively, allows for selective displacement reactions.

Displacement of Chloride and Bromide Functionalities

In nucleophilic aromatic substitution (SNAr) reactions of dihalogenated pyridines, the relative reactivity of the halogens is a key consideration. Generally, the chloride at the 6-position is more susceptible to displacement by nucleophiles than the bromide at the 5-position. This is attributed to the greater electronegativity of chlorine, which enhances the electrophilicity of the carbon atom it is attached to, and the ability of the nitrogen atom in the pyridine ring to stabilize the intermediate Meisenheimer complex, particularly when the attack occurs at the ortho or para positions.

However, the reaction conditions, including the nature of the nucleophile, solvent, and temperature, can influence the selectivity of the substitution. In some instances, displacement of the bromide can be achieved, or disubstitution can occur if forcing conditions are applied.

Reactivity Profile with Different Nucleophiles (e.g., malonates, amines)

The reactivity of this compound with various nucleophiles has been explored to synthesize a range of substituted pyridines.

Amines: Primary and secondary amines readily displace the 6-chloro substituent to form the corresponding 6-aminopyridine derivatives. These reactions are typically carried out in a polar aprotic solvent, often in the presence of a base to neutralize the hydrogen chloride formed. The resulting 5-bromo-6-aminonicotinates are valuable intermediates for further functionalization.

Malonates: Carbanions derived from dialkyl malonates can also act as nucleophiles, attacking the 6-position to displace the chloride. This reaction provides a route to pyridine derivatives bearing a malonate group, which can be further elaborated through decarboxylation or other transformations of the ester groups.

The table below summarizes the typical reactivity of this compound with these nucleophiles.

| Nucleophile | Position of Attack | Typical Product |

| Amines (RNH2, R2NH) | C-6 | Methyl 5-bromo-6-aminonicotinate |

| Malonate Esters (CH2(COOR)2) | C-6 | Methyl 5-bromo-6-(dialkoxycarbonylmethyl)nicotinate |

SNAr Reactivity and Regioselectivity

The regioselectivity of nucleophilic aromatic substitution on the this compound ring is a classic example of the principles governing SNAr reactions on halogenated heterocycles. The attack of a nucleophile preferentially occurs at the carbon atom that can best stabilize the negative charge of the intermediate Meisenheimer complex.

In this case, attack at the 6-position (para to the nitrogen) allows for delocalization of the negative charge onto the electronegative nitrogen atom, which provides significant stabilization. Attack at the 5-position does not benefit from this direct resonance stabilization by the ring nitrogen. Consequently, the 6-chloro substituent is significantly more activated towards nucleophilic displacement than the 5-bromo substituent. This inherent electronic preference leads to high regioselectivity in most SNAr reactions involving this substrate.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and this compound is an excellent substrate for these transformations, allowing for the selective formation of carbon-carbon bonds at either the bromo- or chloro-substituted position.

Suzuki-Miyaura Cross-Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide or triflate, is a powerful method for forming C-C bonds. libretexts.org In the case of this compound, the different reactivities of the C-Br and C-Cl bonds can be exploited to achieve selective couplings.

Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making oxidative addition of the palladium catalyst to the C-Br bond kinetically favored. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively couple a boronic acid at the 5-position, leaving the 6-chloro substituent intact for subsequent transformations.

The general catalytic cycle for Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

| Coupling Partner | Catalyst/Ligand System | Position of Coupling |

| Arylboronic Acid | Pd(PPh3)4 | C-5 |

| Alkylboronic Ester | PdCl2(dppf) | C-5 |

Negishi Coupling with Organozinc Reagents

The Negishi coupling is another versatile palladium-catalyzed cross-coupling reaction that utilizes organozinc reagents. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the chemoselectivity of the Negishi coupling on this compound is primarily dictated by the relative reactivity of the two carbon-halogen bonds.

The C-Br bond undergoes oxidative addition with the palladium(0) catalyst more readily than the C-Cl bond. This allows for the selective coupling of organozinc reagents at the 5-position. Organozinc reagents are known for their high functional group tolerance and are often prepared from the corresponding organic halides. nih.gov The Negishi reaction has proven to be a reliable method for the synthesis of various 5-substituted-6-chloronicotinates. nih.govresearchgate.net

The following table provides examples of Negishi coupling reactions with this compound.

| Organozinc Reagent | Catalyst | Position of Coupling |

| Arylzinc Chloride | Pd(OAc)2/SPhos | C-5 |

| Alkylzinc Bromide | Pd(dba)2/XPhos | C-5 |

Sonogashira and Heck Coupling Reactivity

This compound serves as a substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck couplings. These reactions are fundamental in the formation of carbon-carbon bonds.

The Sonogashira coupling involves the reaction of a vinyl or aryl halide with a terminal alkyne. organic-chemistry.org This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org While traditionally requiring anhydrous and anaerobic conditions, newer methods allow for the reaction to proceed in water, offering a more environmentally benign approach. organic-chemistry.orgnih.gov

The Heck coupling , another palladium-catalyzed reaction, involves the reaction of an unsaturated halide with an alkene. nih.gov Similar to the Sonogashira coupling, advancements have enabled this reaction to be performed in aqueous environments, often utilizing thermoresponsive polymer micelles. nih.gov

Table 1: Comparison of Sonogashira and Heck Coupling Reactions

| Feature | Sonogashira Coupling | Heck Coupling |

|---|---|---|

| Reactants | Vinyl/Aryl Halide + Terminal Alkyne | Unsaturated Halide + Alkene |

| Catalyst | Palladium, Copper(I) Co-catalyst | Palladium |

| Key Bond Formation | C(sp)-C(sp) | C(sp²)-C(sp²) |

| Typical Solvents | Organic Solvents, Water (with new methods) | Organic Solvents, Water (with new methods) |

Hydrolysis and Decarboxylation Reactions

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-6-chloronicotinic acid. ambeed.combldpharm.comchemicalbook.com This transformation is a fundamental step in the synthesis of various derivatives. The hydrolysis is typically achieved by treating the ester with a base, such as sodium hydroxide, followed by acidification.

Following hydrolysis, the resulting 5-bromo-6-chloronicotinic acid can undergo decarboxylation, which involves the removal of the carboxyl group. organic-chemistry.org This process is often facilitated by heat and can be influenced by the presence of catalysts. organic-chemistry.org The Krapcho decarboxylation, for instance, utilizes salt additives under aqueous microwave conditions to facilitate the removal of the carboxyl group from malonate derivatives. organic-chemistry.org

Derivatization Strategies

The carboxylic acid obtained from the hydrolysis of this compound is a key intermediate for the synthesis of a wide range of amides and other carboxylic acid derivatives. nih.gov Amide bond formation is a frequently employed transformation in medicinal chemistry. nih.gov Common methods involve the activation of the carboxylic acid with coupling reagents to facilitate the reaction with an amine. nih.govresearchgate.net For example, substituted phenyl esters of 5-bromo-6-chloronicotinic acid have been prepared by first converting the acid to its acid chloride using thionyl chloride, followed by reaction with a substituted phenol (B47542) in the presence of sodium hydroxide. uark.edu

The pyridine ring of this compound and its derivatives can undergo reduction reactions. One notable transformation is the formation of N-oxides. nih.gov The N-oxide functional group is significant in medicinal chemistry as it can enhance water solubility and modulate the biological activity of a molecule. nih.gov The formation of an N-oxide introduces a highly polar N⁺-O⁻ bond, which can form strong hydrogen bonds. nih.gov

Functionalization through Halogen Exchange (e.g., with Sodium Iodide and Trimethylsilyl (B98337) Iodide)

The selective modification of the halogen substituents in this compound is a key strategy for the introduction of further functional groups, thereby expanding its synthetic utility. Halogen exchange reactions, particularly the conversion of the chloro-substituent to an iodo-substituent, represent a valuable transformation. This conversion is significant because the resulting carbon-iodine bond is generally more reactive, facilitating a broader range of subsequent cross-coupling reactions. The Finkelstein reaction, a classic SN2 type reaction, provides a conceptual basis for this transformation. patsnap.comwikipedia.org However, the direct application of the classic Finkelstein conditions to aryl halides like this compound is often challenging due to the lower reactivity of the C(sp²)-Cl bond compared to alkyl halides. patsnap.com Consequently, catalyzed versions of this reaction are typically employed.

Reaction with Sodium Iodide

The displacement of the chlorine atom at the 6-position of the pyridine ring with iodine can be achieved using sodium iodide (NaI). Due to the inert nature of the aryl chloride, this transformation generally requires the use of a catalyst, most commonly a copper(I) salt, in what is known as a copper-catalyzed Finkelstein reaction. patsnap.com The presence of a suitable ligand, often a diamine, can further enhance the catalytic activity. patsnap.com

Table 1: Postulated Reaction Conditions for the Iodination of this compound with Sodium Iodide

| Parameter | Condition |

| Substrate | This compound |

| Reagent | Sodium Iodide (NaI) |

| Catalyst | Copper(I) Iodide (CuI) |

| Solvent | Dioxane or N,N-Dimethylformamide (DMF) |

| Temperature | Elevated (e.g., 110-150 °C) |

| Product | Methyl 5-bromo-6-iodonicotinate |

The reaction mechanism is believed to involve the formation of an organocopper intermediate, which then undergoes reductive elimination to yield the aryl iodide and regenerate the copper(I) catalyst. The insolubility of the resulting sodium chloride in solvents like acetone (B3395972) can also help to drive the reaction to completion, a principle central to the classic Finkelstein reaction. patsnap.com

Reaction with Trimethylsilyl Iodide

Trimethylsilyl iodide (TMSI) is another reagent capable of converting chlorides to iodides. patsnap.com It is a powerful reagent known for its ability to cleave ethers and esters, and it can also participate in halogen exchange reactions. patsnap.com The reaction of an aryl chloride with TMSI would be expected to proceed under milder conditions compared to the copper-catalyzed reaction with sodium iodide.

However, detailed research findings specifically documenting the reaction of this compound with trimethylsilyl iodide are scarce. Based on the general reactivity of TMSI, the reaction would likely involve the nucleophilic attack of the iodide from TMSI on the carbon atom bearing the chlorine, facilitated by the formation of a stable trimethylsilyl chloride byproduct.

Table 2: Hypothetical Reaction Parameters for the Iodination of this compound with Trimethylsilyl Iodide

| Parameter | Condition |

| Substrate | This compound |

| Reagent | Trimethylsilyl Iodide (TMSI) |

| Solvent | Acetonitrile (B52724) or Dichloromethane (B109758) |

| Temperature | Room temperature to moderate heating |

| Product | Methyl 5-bromo-6-iodonicotinate |

The choice of solvent would be critical to ensure the solubility of the reactants and to facilitate the reaction. Aprotic solvents such as acetonitrile or dichloromethane are commonly used for reactions involving TMSI. The progress of the reaction could be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time and temperature.

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor to Pharmaceutical Intermediates

This compound is a key starting material for various pharmaceutical scaffolds. Its ability to undergo diverse chemical transformations allows for its incorporation into a wide range of biologically active molecules.

Synthesis of Ergoline Scaffold Derivatives (e.g., for LSD synthesis)

Scientific literature and patent databases extensively cover the synthesis of ergoline derivatives; however, a direct synthetic pathway originating from Methyl 5-bromo-6-chloronicotinate has not been documented. While substituted pyridines are recognized as potential precursors for segments of the ergoline structure, the specific use of this compound for that purpose is not established in published research. nih.gov

Intermediates for HIV-1 Integrase Strand Transfer Inhibitors

The development of HIV-1 integrase inhibitors is an active area of pharmaceutical research. google.com Although halogenated heterocyclic compounds are frequently employed in the synthesis of these therapeutic agents, a specific, documented synthetic route utilizing this compound as a key intermediate for an HIV-1 integrase strand transfer inhibitor is not described in the available scientific or patent literature.

Synthesis of RORgammaT Inhibitors

This compound is a viable precursor for the synthesis of inhibitors of the Retinoic acid receptor-related Orphan Receptor gamma T (RORgammaT). RORgammaT is a crucial transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. google.com

In a patented synthesis route for a series of RORgammaT inhibitors, the key intermediate methyl 5-amino-6-chloronicotinate is utilized. google.com this compound can be converted to this key amino intermediate through established organometallic reactions, such as the Buchwald-Hartwig amination, which directly replaces the bromo substituent with an amino group or a protected equivalent. This positions this compound as a valuable starting material for accessing this class of therapeutic agents.

Derivatives with Potential Agricultural Interest (e.g., herbicidal, fungicidal, ascaricidal activity)

While the nicotinic acid scaffold is present in some agrochemicals, a specific application of this compound or its direct derivatives in the development of compounds with documented herbicidal, fungicidal, or ascaricidal activity has not been reported in the surveyed scientific and patent literature.

Key Intermediate for GPCR Modulators

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are important drug targets. While certain substituted aromatic compounds are used to synthesize GPCR modulators, such as those for the S1P receptor, a direct synthetic connection from this compound to a known GPCR modulator is not detailed in current research or patent filings. google.com

Role in the Synthesis of Heterocyclic Compounds

The most significant application of this compound is its role as a versatile substrate in palladium-catalyzed cross-coupling reactions for the synthesis of complex heterocyclic systems. The presence of two different halogens at the C5 (bromo) and C6 (chloro) positions is key to its utility.

Generally, in palladium-catalyzed reactions, the reactivity of carbon-halogen bonds follows the trend C-I > C-Br > C-Cl. This differential reactivity allows for site-selective cross-coupling. The more reactive C-Br bond at the 5-position can be selectively functionalized while leaving the C-Cl bond at the 6-position intact for a subsequent, different coupling reaction. This stepwise approach is a powerful strategy for building molecular complexity. nih.govnih.gov

Key transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, attaching aryl or heteroaryl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Heck Coupling: Reaction with alkenes to form substituted olefins.

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing substituted amino groups. acs.org

Building Block for Advanced Organic Scaffolds

The true synthetic power of this compound is demonstrated in its application as a foundational element for constructing advanced, biologically active organic scaffolds. Its robust nature and predictable reactivity have made it a component in the synthesis of several classes of therapeutic agents.

Macrocyclic BET Inhibitors: In the quest for novel cancer therapeutics, this compound was used as a key building block to synthesize complex 12-membered macrocycles. acs.org A Suzuki coupling at the C5-bromo position followed by an intramolecular SNAr reaction to form a biaryl ether linkage were the pivotal steps in assembling the macrocyclic core of these potent BET bromodomain inhibitors. acs.org

Ergoline Alkaloid Precursors: The compound serves as the starting material in a synthetic route toward ergoline scaffolds, which form the basis of pharmacologically important compounds like lysergic acid diethylamide (LSD). escholarship.orgnih.gov An SNAr reaction with diethyl malonate, followed by hydrolysis, decarboxylation, and subsequent transformations, yields a functionalized pyridine (B92270) that is a crucial intermediate for the eventual construction of the tetracyclic ergoline ring system. escholarship.orgnih.gov

STING Agonists for Antibody-Drug Conjugates (ADCs): In the development of cutting-edge cancer immunotherapies, this pyridine derivative was the starting point for synthesizing STING agonists. acs.orgnih.gov An SNAr reaction was used to attach a linker precursor to the pyridine ring, which was then elaborated through a multi-step sequence to create complex azabenzimidazole scaffolds designed for attachment to antibodies, forming ADCs. acs.org

Inhibitors of Mycobacterial Enzymes: Research into new treatments for tuberculosis has utilized this compound to synthesize inhibitors of type II dehydroquinase, an essential enzyme in Mycobacterium tuberculosis. sci-hub.se The synthesis involved an initial nucleophilic substitution of the chlorine atom, followed by further modifications to build the final inhibitor structure. sci-hub.se

HDL-Cholesterol Raising Agents: Patents describe the use of this compound as the starting material for 3-pyridinecarboxamide derivatives, which are investigated as agents for raising HDL (high-density lipoprotein) cholesterol. google.com

The following table details some of the advanced organic scaffolds synthesized using this compound as a key starting material.

| Scaffold Class | Therapeutic Area | Key Synthetic Transformation(s) | Reference |

| Macrocyclic Pyridones | Oncology | Suzuki Coupling, Intramolecular SNAr | acs.org |

| Ergoline Precursors | Neurology/Psychiatry | Nucleophilic Substitution, Boekelheide Rearrangement | escholarship.orgnih.gov |

| Azabenzimidazoles (STING Agonists) | Oncology (Immunotherapy) | Nucleophilic Substitution, Multi-step Cyclization | acs.orgnih.gov |

| Substituted 2-Pyridones | Infectious Disease (Tuberculosis) | Nucleophilic Substitution | sci-hub.se |

| 3-Pyridinecarboxamides | Cardiovascular Disease | Amide Coupling | google.com |

Computational and Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Detailed experimental ¹H NMR and ¹³C NMR spectroscopic data for Methyl 5-bromo-6-chloronicotinate are not available in the reviewed scientific literature. However, based on its chemical structure, a theoretical analysis of its expected NMR spectra can be provided.

¹H NMR: The structure of this compound features two aromatic protons and a methyl ester group.

Aromatic Protons: Two distinct signals are expected in the aromatic region of the spectrum. These protons are on the pyridine (B92270) ring at positions 2 and 4. Due to the influence of the adjacent bromine, chlorine, and carboxymethyl substituents, their chemical shifts would likely appear downfield, typically in the range of δ 8.0-9.0 ppm. They would appear as doublets due to coupling with each other.

Methyl Protons: The three protons of the methyl group (-OCH₃) would give rise to a single, sharp signal. This singlet would be expected to appear in the upfield region of the spectrum, generally around δ 3.8-4.0 ppm.

¹³C NMR: The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to each unique carbon atom in the molecule.

Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is expected to have the most downfield chemical shift, typically appearing in the range of δ 160-170 ppm.

Aromatic Carbons: The five carbons of the pyridine ring would produce signals in the aromatic region (δ 120-160 ppm). The carbons directly bonded to the electronegative halogen atoms (C5-Br and C6-Cl) would be significantly influenced, as would the carbon attached to the ester group (C3).

Methyl Carbon: The carbon of the methyl group (-OCH₃) would be the most upfield signal, typically found around δ 50-55 ppm.

Without experimental data, precise chemical shifts and coupling constants cannot be tabulated.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific experimental UV-Vis spectroscopic data for this compound could not be identified in the surveyed literature. Generally, substituted pyridines exhibit characteristic absorption bands in the UV region. fao.orgacs.orgsielc.com The electronic transitions in the pyridine ring, typically π → π* and n → π* transitions, are responsible for this absorption. For a simple pyridine molecule, absorption maxima are observed around 202 nm and 254 nm. sielc.com

The presence of auxochromic substituents like bromine and chlorine, as well as a chromophoric ester group, would be expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine. Studies on other substituted pyridine derivatives, such as mercaptopyridine-substituted phthalocyanines, show complex spectra with multiple absorption bands, including the characteristic B and Q bands in the UV and visible regions, respectively. mdpi.com For instance, a water-soluble oxotitanium (IV) phthalocyanine (B1677752) with mercaptopyridine substituents displayed major absorption peaks (λmax) at 308 nm, 638 nm, and 708 nm. mdpi.com While this is a much larger and more complex system, it illustrates the influence of pyridine-based structures on UV-Vis spectra.

Molecular Docking Studies on Related Nicotinates

While docking studies specifically for this compound were not found, extensive research has been conducted on related nicotinic acid derivatives and neonicotinoids, providing valuable insights into their potential biological interactions. nih.govmdpi.com

Docking Against Bacterial Enzyme Targets:

Molecular docking has been employed to investigate the antibacterial potential of nicotinic acid derivatives by simulating their binding to essential bacterial enzymes. mdpi.com Key targets include dihydrofolate reductase (DHFR) and tyrosyl-tRNA synthetase, which are crucial for bacterial survival. mdpi.comnih.govnih.gov

In one study, novel acylhydrazones and 1,3,4-oxadiazoline derivatives of nicotinic acid were docked against Staphylococcus aureus tyrosyl-tRNA synthetase and DHFR. mdpi.com

Tyrosyl-tRNA Synthetase: The most active compounds showed a strong affinity for tyrosyl-tRNA synthetase. For example, one compound's planar molecule was found to occupy a hydrophobic pocket formed by leucine (B10760876) (LEU8), valine (VAL31), and leucine (LEU54) residues. Alkyl interactions between the compound and other amino acids like isoleucine (ILE14) and valine (VAL6) were also observed. mdpi.com

Dihydrofolate Reductase (DHFR): Docking studies on DHFR inhibitors have shown that specific interactions, such as hydrophobic contacts with residues like Leucine 22, Phenylalanine 31, and Proline 61 in the active site, are crucial for enhanced enzyme inhibition. nih.gov

Docking Against Nicotinic Acetylcholine (B1216132) Receptors (nAChRs):

Neonicotinoids, which are structurally related to nicotine, are another class of compounds extensively studied via molecular docking against their primary target, the nicotinic acetylcholine receptor (nAChR). sioc-journal.cnnih.gov These studies aim to understand the basis of their insecticidal activity.

A key finding is the formation of a hydrogen bond between the nitrogen atom in the pyridine ring of the ligand and residues such as LEU102 and MET114 in the receptor, often mediated by a water molecule. sioc-journal.cn Additionally, side chains on the ligand can form hydrogen bonds with other residues like CYS187 or SER186, while hydrophobic portions of the ligand interact with hydrophobic pockets within the receptor. sioc-journal.cn Such detailed interaction models help in designing more potent and selective insecticides. nih.govacs.org

These studies collectively demonstrate that the nicotinate (B505614) scaffold is a versatile pharmacophore that can be tailored to interact with a diverse range of biological targets through specific hydrogen bonding and hydrophobic interactions.

Analytical Methodologies for Methyl 5 Bromo 6 Chloronicotinate and Its Derivatives

Gas Chromatography (GC)

Gas Chromatography (GC) is a widely used analytical technique for the separation and analysis of compounds that can be vaporized without decomposition. For a compound like Methyl 5-bromo-6-chloronicotinate, which is a solid with a melting point of 76-79°C, GC analysis is a viable method, particularly for assessing purity and identifying volatile or semi-volatile impurities. fishersci.comfishersci.co.uk

Given the polar nature of the nicotinic acid functional group, derivatization is often employed to increase the volatility and thermal stability of the analyte, leading to better chromatographic peak shape and resolution. A common derivatization technique for carboxylic acids and related esters is silylation. In this process, an active hydrogen in the molecule is replaced by a trimethylsilyl (B98337) (TMS) group. For the related compound, 5-bromo-6-chloronicotinic acid, a silylated GC method is specified for assay determination, indicating its applicability to this class of compounds. thermofisher.com

A typical GC system for analyzing this compound would involve:

Injector: A split/splitless injector is commonly used. For trace analysis, a splitless injection ensures that the majority of the sample is transferred to the column. The injector temperature must be high enough to ensure rapid volatilization of the compound without causing thermal degradation. fishersci.no

Column: A capillary column with a non-polar or medium-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-5 or HP-5ms), is generally suitable for separating halogenated and ester compounds. thermofisher.comfishersci.no

Oven Temperature Program: A temperature program would be used, starting at a lower temperature and gradually ramping up to a higher temperature to ensure the separation of compounds with different boiling points. fishersci.no

Detector: A Flame Ionization Detector (FID) is a common choice due to its high sensitivity to organic compounds. An Electron Capture Detector (ECD) could also be employed, as it offers high sensitivity for halogenated compounds. fishersci.no

Table 1: Representative GC Parameters for Analysis of Related Nicotinic Acid Derivatives

| Parameter | Setting |

| Column | 5% Polysilarylene, 95% Polydimethylsiloxane copolymer (30 m x 0.32 mm, 1.0 µm film) |

| Carrier Gas | Helium, 1.0 mL/min |

| Injector Temperature | 280°C |

| Oven Program | Initial 100°C (hold 2 min), ramp 8°C/min to 180°C, ramp 10°C/min to 250°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300°C |

This table presents typical conditions based on methods for related compounds and is for illustrative purposes. fishersci.no

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry, providing a powerful tool for both qualitative and quantitative analysis. This technique is invaluable for the structural confirmation of this compound and the identification of unknown impurities.

Following separation on the GC column as described above, the analyte molecules are introduced into the ion source of the mass spectrometer, where they are ionized, typically by Electron Ionization (EI). The resulting molecular ion and its characteristic fragment ions are then separated by their mass-to-charge ratio (m/z).

The fragmentation pattern of this compound is influenced by its structural features: the pyridine (B92270) ring, the methyl ester group, and the bromine and chlorine substituents. miamioh.edu

Halogen Isotopes: A key feature in the mass spectrum of this compound would be the isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). This results in a characteristic M, M+2, and M+4 pattern for the molecular ion and any fragments containing both halogens, which is a powerful diagnostic tool. miamioh.edu

Fragmentation Pathways: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH3, a loss of 31 mass units) or the entire ester group. nih.gov Alpha-cleavage next to the carbonyl group is also common. miamioh.edu The loss of the halogen atoms (Br or Cl) is also a predominant fragmentation pathway for halogenated compounds. miamioh.edu

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol |

| Monoisotopic Mass | 248.91922 Da |

| Predicted [M+H]⁺ m/z | 249.92650 |

| Predicted [M+Na]⁺ m/z | 271.90844 |

Data sourced from PubChem and PubChemLite databases. nih.govuni.lu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purity assessment of pharmaceutical intermediates and active ingredients. For this compound, HPLC is the method of choice for determining the assay, as indicated by commercial suppliers who specify a purity of >97.5% by HPLC. thermofisher.com

Reversed-phase HPLC is the most common mode used for compounds of this polarity.

Stationary Phase: A C18 (octadecylsilyl) column is a standard choice, providing a non-polar stationary phase for the separation of a wide range of organic molecules. researchgate.net

Mobile Phase: A mixture of water (often with a buffer like ammonium (B1175870) formate (B1220265) or an acid like formic or acetic acid to control pH and improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. helixchrom.comresearchgate.net A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of all components in a reasonable time with good resolution. researchgate.net

Detection: A Diode Array Detector (DAD) or a standard UV detector is highly effective, as the pyridine ring and carbonyl group are strong chromophores that absorb UV light. researchgate.net

For halogenated carboxylic acids and their esters, derivatization can also be used in HPLC to enhance detection sensitivity, especially for trace-level analysis. researchgate.netepa.gov However, for assay and purity determination of the bulk substance, direct analysis is usually sufficient.

Table 3: Illustrative HPLC Method Parameters

| Parameter | Setting |

| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | Start at 30% B, increase to 95% B over 15 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 270 nm |

| Column Temperature | 30°C |

This table presents a typical method based on the analysis of related pyridine derivatives and is for illustrative purposes. helixchrom.comresearchgate.net

X-ray Diffraction (XRD) for Crystal Structure Elucidation

For a crystalline solid like this compound, single-crystal XRD would be the technique used for structure elucidation. The process involves:

Crystal Growth: A high-quality single crystal of the compound is grown from a suitable solvent.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.

Structure Solution and Refinement: The positions and intensities of the diffracted spots are used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data.

Future Research Directions and Unexplored Reactivity

Exploration of Novel Catalytic Transformations

The presence of both a bromine and a chlorine atom on the pyridine (B92270) ring invites the exploration of selective and novel catalytic transformations. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization. Future research could focus on developing catalytic systems that can precisely control this selectivity or even reverse it.

Potential Research Avenues:

Selective Cross-Coupling: Designing catalysts that exhibit high selectivity for either the C-Br or C-Cl bond under mild conditions would enable the stepwise introduction of different functional groups. This could involve the use of specialized phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to tune the reactivity of the palladium catalyst.

Dual-Catalyzed Reactions: Systems employing two different catalysts that selectively activate each halogen could lead to one-pot tandem reactions, streamlining the synthesis of highly complex pyridine derivatives.

C-H Activation: Investigating the direct functionalization of the C-H bond at the C2 or C4 position of the pyridine ring, in conjunction with the existing halogens, could provide novel pathways to polysubstituted pyridines.

Asymmetric Synthesis Applications

The pyridine nucleus is a common scaffold in chiral ligands and catalysts for asymmetric synthesis. Methyl 5-bromo-6-chloronicotinate serves as a potential precursor for a new class of chiral ligands. The existing functional groups can be used as handles to introduce chiral auxiliaries or catalytically active moieties.

Prospective Applications:

Chiral Ligand Synthesis: The bromo and chloro substituents can be replaced with chiral phosphines, amines, or other coordinating groups to create novel bidentate or tridentate ligands. nih.govacs.orgresearchgate.net These ligands could then be applied in a variety of asymmetric transformations, such as hydrogenation, hydrosilylation, and allylic alkylation. researchgate.netacs.org

Chiral Building Blocks: Enantioselective reduction of the ester functionality or stereoselective reactions at the halogenated positions could transform the molecule into a valuable chiral building block for the synthesis of biologically active compounds. nih.gov

Bioconjugation and Probe Development

The development of new tools for chemical biology relies on the availability of versatile scaffolds that can be linked to biomolecules or used as probes to study biological processes. The reactivity of the halogens in this compound makes it an intriguing candidate for such applications.

Future Directions:

Site-Specific Bioconjugation: The selective reactivity of the C-Br and C-Cl bonds could be exploited for the site-specific attachment of the pyridine core to proteins, nucleic acids, or other biomolecules. This could be achieved through palladium-catalyzed reactions or nucleophilic aromatic substitution under biocompatible conditions.

Fluorescent Probes: The pyridine core can be elaborated into a fluorescent dye, with the remaining halogen serving as a reactive handle for attachment to a biological target. The modulation of the electronic properties of the pyridine ring through further substitution could be used to fine-tune the photophysical properties of the resulting probes.

Bioactive Compound Synthesis: Substituted pyridines are known to exhibit a wide range of biological activities. researchgate.net The functional group handles on this compound provide a platform for the synthesis of libraries of novel compounds to be screened for medicinal applications. medchemexpress.com

Investigation of Unexplored Reaction Pathways

Beyond conventional cross-coupling reactions, the unique electronic and steric environment of this compound suggests the potential for a variety of unexplored reaction pathways.

Areas for Investigation:

Tandem and Cascade Reactions: The differential reactivity of the halogens could initiate tandem or cascade reactions, where an initial reaction at one site triggers a subsequent transformation at another position, leading to the rapid construction of complex heterocyclic systems. researchgate.net

Reductive Dehalogenation: Selective reductive dehalogenation of either the C-Br or C-Cl bond would provide access to the corresponding mono-halogenated nicotinic acid esters, which are themselves valuable building blocks.

Ring-Opening and Rearrangement Reactions: Under specific conditions, it may be possible to induce ring-opening or rearrangement reactions of the pyridine core, leading to novel acyclic or alternative heterocyclic structures.

Development of Green Chemistry Approaches for Synthesis

The current synthesis of many halogenated pyridines involves multi-step processes that can generate significant waste. Developing more environmentally benign methods for the synthesis of this compound and its precursors is a crucial area for future research.

Green Chemistry Strategies:

Alternative Halogenation Methods: Exploring the use of less hazardous halogenating agents and developing catalytic methods for the direct and selective halogenation of the pyridine ring would reduce the environmental impact of the synthesis.

Biocatalysis: The use of enzymes for the synthesis of nicotinic acid derivatives is a promising green alternative to traditional chemical methods. google.com Research into enzymes that can selectively halogenate or otherwise functionalize the pyridine ring could lead to highly efficient and sustainable synthetic routes. chimia.chnih.govresearchgate.net

Flow Chemistry: Performing the synthesis in a continuous flow reactor could improve reaction efficiency, reduce waste, and enhance safety compared to traditional batch processes.

Q & A

What are the methodological considerations for synthesizing Methyl 5-bromo-6-chloronicotinate, and how can reaction efficiency be optimized?

Basic Research Question

Synthesis typically involves halogenation and esterification steps. A common approach is the nucleophilic substitution of a pyridine precursor. For example, bromination at the 5-position and chlorination at the 6-position can be achieved using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), respectively, under controlled temperatures (0–5°C). Esterification of the resulting carboxylic acid intermediate with methanol in the presence of a catalyst like thionyl chloride (SOCl₂) or DCC (dicyclohexylcarbodiimide) is recommended .

Optimization Tips :

- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to avoid over-halogenation.

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester product.

How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

Basic Research Question

1H NMR : Expect distinct aromatic proton signals in the δ 8.5–9.0 ppm range due to electron-withdrawing halogens. Coupling constants (J) between adjacent protons on the pyridine ring can confirm substitution patterns .

13C NMR : Halogenated carbons (C-Br and C-Cl) appear downfield (~140–150 ppm). The ester carbonyl typically resonates at ~165 ppm.

Mass Spectrometry (MS) :

- EI-MS : Look for molecular ion clusters (M+, M+2, M+4) due to isotopic contributions of Br and Cl.

- HRMS : Confirm the molecular formula (C₇H₅BrClNO₂) with an error margin <5 ppm.

What advanced crystallographic strategies are recommended for resolving the crystal structure of this compound?

Advanced Research Question

Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by screening multiple samples under a polarizing microscope.

Structure Solution :

- Employ SHELXT ( ) for automated space-group determination and initial phase estimation.

- Refine with SHELXL ( ) using least-squares minimization. Incorporate anisotropic displacement parameters for Br and Cl atoms.

Validation : - Cross-check using OLEX2 ( ) for hydrogen-bonding networks and π-π stacking interactions.

- Visualize packing motifs with Mercury CSD ( ) to assess crystallographic voids and intermolecular contacts.

How should researchers address contradictions between computational predictions and experimental data for this compound?

Advanced Research Question

Scenario : Discrepancies in predicted vs. observed reaction yields or spectroscopic data.

Resolution Strategy :

Re-examine Computational Models : Validate DFT (density functional theory) parameters (e.g., basis sets, solvation models) using crystallographic coordinates ( ).

Experimental Cross-Validation :

- Compare experimental NMR shifts with computed values (GIAO method).

- Analyze X-ray thermal ellipsoids to detect dynamic disorder, which may explain deviations in stability or reactivity.

Reaction Replication : Test under inert atmospheres to rule out oxidative side reactions ().

What protocols ensure the stability of this compound during storage and handling?

Advanced Research Question

Instability Risks : Hydrolysis of the ester group or dehalogenation under light/moisture.

Best Practices :

- Storage : Keep at –20°C in amber vials under argon ( ).

- Handling : Use gloveboxes for moisture-sensitive steps.

- Purity Checks : Periodically analyze via HPLC to detect degradation products (e.g., free carboxylic acid).

How can researchers leverage halogen interactions in designing derivatives of this compound?

Advanced Research Question

Halogen Bonding : The Br and Cl atoms can act as electrophilic sites for supramolecular interactions.

Methodology :

- Screen co-crystals with electron-rich partners (e.g., pyridine derivatives) using slow evaporation.

- Quantify interaction strengths via Hirshfeld surface analysis in Mercury CSD ( ).

Applications : - Design metal-organic frameworks (MOFs) for catalytic or sensing applications.

- Optimize pharmacophores in medicinal chemistry by tuning halogen substituents ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.